molecular formula C11H7IO2 B3058678 3-Iodonaphthalene-1-carboxylic acid CAS No. 91059-40-4

3-Iodonaphthalene-1-carboxylic acid

Cat. No.: B3058678
CAS No.: 91059-40-4
M. Wt: 298.08
InChI Key: KYGGRXQUVAKVFF-UHFFFAOYSA-N
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Description

3-Iodonaphthalene-1-carboxylic acid (CAS 91059-40-4) is a high-purity, polyfunctional organic compound that serves as a versatile intermediate in advanced organic synthesis and pharmaceutical research. This compound features both a carboxylic acid group and an iodine atom on its naphthalene ring system, enabling its participation in two distinct and valuable classes of chemical transformations. The carboxylic acid functional group allows this molecule to be readily converted into various derivatives, such as amides, through coupling reactions with amines, or esters, which are fundamental steps in constructing complex molecules . The iodine substituent, a hallmark of this reagent, makes it a crucial substrate for metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings . These reactions are powerful tools for forming carbon-carbon bonds, enabling researchers to elaborately functionalize the naphthalene core or conjugate it with other complex molecular fragments. This dual reactivity makes this compound a valuable building block for the synthesis of more complex nanostructures, polymers, and potential pharmacologically active compounds . Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodonaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGGRXQUVAKVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679152
Record name 3-Iodonaphthalene-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80679152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91059-40-4
Record name 3-Iodonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Carboxylation Strategies for Iodonaphthalene Precursors

Transition Metal-Catalyzed Carbonylation of Iodonaphthalenes

Transition metal-catalyzed carbonylation is a powerful method for converting organic halides into carboxylic acids and their derivatives. thieme-connect.de This process typically involves the use of a transition metal catalyst, such as palladium or rhodium, and carbon monoxide (CO) gas. thieme-connect.denih.gov In the context of synthesizing naphthalene carboxylic acids, an iodonaphthalene starting material can be reacted with carbon monoxide in the presence of a suitable catalyst and a nucleophile. uniurb.it

The general mechanism involves the oxidative addition of the iodonaphthalene to the metal center, followed by the insertion of a CO molecule into the metal-carbon bond. Subsequent reaction with a nucleophile, such as water, leads to the formation of the carboxylic acid and regeneration of the catalyst. mdpi.com The efficiency and selectivity of this reaction can be influenced by factors such as the choice of catalyst, ligands, solvent, and reaction conditions. thieme-connect.de While noble metals like palladium and rhodium have been extensively used, research has also focused on developing more cost-effective and less toxic catalysts based on non-noble metals like manganese and iron. thieme-connect.de

Grignard Reagent-Mediated Carboxylation of Iodonaphthalenes

A classic and reliable method for synthesizing carboxylic acids is through the carboxylation of Grignard reagents. masterorganicchemistry.commasterorganicchemistry.com This method involves two main steps: the formation of the Grignard reagent and its subsequent reaction with carbon dioxide. libretexts.org

First, an iodonaphthalene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding naphthylmagnesium iodide. libretexts.org It is crucial that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water. libretexts.org

In the second step, the freshly prepared Grignard reagent is treated with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbon dioxide, forming a magnesium carboxylate salt. youtube.com Subsequent acidification with a dilute acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. masterorganicchemistry.com

Direct Carbonylation Approaches

Direct carbonylation methods offer a more streamlined approach to synthesizing carboxylic acids by directly introducing a carbonyl group into an aromatic C-H bond. researchgate.net Oxidative carbonylation, for instance, allows for the direct carbonylative C-H bond activation of aromatic compounds. researchgate.net This can be achieved using a catalytic system, such as one involving palladium(II) acetate (B1210297) and an oxidant like potassium persulfate. researchgate.net These methods can potentially provide a more atom-economical route to naphthalenecarboxylic acids, eliminating the need for pre-functionalized starting materials like iodonaphthalenes. researchgate.net

Another approach involves single-electron transfer (SET) mediated carbonylation, which has emerged as a powerful tool for challenging carbonylation reactions. nih.gov This strategy can activate C-H bonds for carbonylation, offering an alternative to traditional two-electron processes. nih.gov

Multi-Step Synthetic Routes

In addition to the direct methods described above, multi-step synthetic sequences can also be employed to prepare 3-iodonaphthalene-1-carboxylic acid and its analogues. These routes often involve the sequential introduction of the required functional groups onto the naphthalene ring.

Approaches Involving Acylation and Subsequent Halogenation

One multi-step strategy involves the acylation of a naphthalene derivative, followed by a halogenation step. The Friedel-Crafts acylation is a common method for introducing an acyl group onto an aromatic ring. google.comgoogle.com For example, a substituted naphthalene can be acylated using an acylating agent like an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com The resulting acylnaphthalene can then undergo further transformations.

For the synthesis of a halonaphthalenecarboxylic acid, the acyl group can be converted to a carboxylic acid through oxidation. Subsequently, a halogen, such as iodine, can be introduced onto the naphthalene ring via electrophilic aromatic substitution. The position of the incoming halogen is directed by the existing substituents on the ring.

Synthesis from Halogenated Naphthalene Building Blocks

An alternative multi-step approach starts with a pre-existing halogenated naphthalene derivative. For instance, a bromo- or iodo-substituted naphthalene can serve as a versatile building block. chemicalbook.com The carboxyl group can then be introduced using one of the methods described earlier, such as Grignard reagent formation followed by carboxylation or transition metal-catalyzed carbonylation.

The regioselective synthesis of polysubstituted naphthalenes can also be achieved through the electrophilic cyclization of specifically designed precursors. For example, arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization with reagents like iodine monochloride (ICl) to yield substituted iodonaphthalenes. nih.gov These intermediates can then be further functionalized to introduce a carboxylic acid group.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3-iodonaphthalene-1-carboxylic acid is a versatile functional handle that can undergo a variety of transformations, most notably nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. libretexts.orgunizin.org The reaction proceeds through a tetrahedral intermediate, which then collapses to regenerate the carbonyl group by expelling a leaving group. libretexts.orgunizin.org In the case of carboxylic acids, the hydroxyl group is a poor leaving group. Therefore, activation of the carboxylic acid is often necessary to facilitate the substitution. libretexts.orgresearchgate.net This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester. libretexts.orgyoutube.com

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group to yield the substituted product. unizin.orgmasterorganicchemistry.com

Functionalization through Esterification and Amidation

Esterification: this compound can be converted to its corresponding esters through reaction with alcohols in the presence of an acid catalyst or a coupling agent. libretexts.orgorganic-chemistry.org The direct esterification with an alcohol is a reversible process and can be driven to completion by removing water, one of the products. libretexts.org Alternatively, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction under milder conditions. researchgate.net

Amidation: The formation of amides from this compound requires reaction with a primary or secondary amine. libretexts.org Similar to esterification, this transformation can be challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.org To overcome this, coupling agents such as DCC or other activating agents are often employed to facilitate the formation of the amide bond. libretexts.orgresearchgate.net

Table 1: Examples of Esterification and Amidation of Carboxylic Acids

Reaction Type Reagents Product Reference
Esterification Alcohol, Acid Catalyst Ester libretexts.org
Amidation Amine, Coupling Agent (e.g., DCC) Amide libretexts.org

Reactivity of the Aryl Iodide Moiety

The aryl iodide functionality in this compound is a key feature that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This powerful reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org The aryl iodide of this compound is an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and vinyl substituents at the 3-position of the naphthalene (B1677914) ring. nih.govorganic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org this compound can undergo Buchwald-Hartwig amination to introduce primary or secondary amine functionalities. libretexts.orgcapes.gov.br This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

Formation of Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bonds

The aryl iodide moiety serves as a versatile anchor for creating various chemical bonds:

Carbon-Carbon Bonds: The Suzuki-Miyaura reaction is a prime example of C-C bond formation. libretexts.orgwikipedia.org Other palladium-catalyzed reactions, like the Heck and Sonogashira couplings, can also be employed to introduce alkenyl and alkynyl groups, respectively.

Carbon-Nitrogen Bonds: The Buchwald-Hartwig amination is the key method for forging C-N bonds. wikipedia.orglibretexts.org

Carbon-Oxygen Bonds: Palladium-catalyzed C-O bond formation, a variation of the Buchwald-Hartwig reaction, can be used to synthesize diaryl ethers from aryl halides and phenols. organic-chemistry.org Gold-catalyzed cross-coupling reactions have also been developed for the formation of C-O bonds from aryl iodides and carboxylates. researchgate.net

Table 2: Key Cross-Coupling Reactions of Aryl Iodides

Reaction Name Coupling Partner Bond Formed Catalyst System Reference
Suzuki-Miyaura Organoboron Compound C-C Pd catalyst, Ligand, Base libretexts.orgwikipedia.org
Buchwald-Hartwig Amine C-N Pd catalyst, Ligand, Base wikipedia.orglibretexts.org
Buchwald-Hartwig C-O Coupling Alcohol/Phenol C-O Pd catalyst, Ligand, Base organic-chemistry.org

Mechanistic Pathways of Key Transformations

The mechanisms of these key reactions have been extensively studied. wildlife-biodiversity.com

Suzuki-Miyaura Coupling: The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl iodide to form a palladium(II) intermediate. libretexts.orgyork.ac.uk

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, typically facilitated by a base. libretexts.orgwikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond. libretexts.orgwildlife-biodiversity.com

Buchwald-Hartwig Amination: The mechanism is similar to that of the Suzuki-Miyaura coupling and also proceeds through a catalytic cycle:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide. libretexts.orgnih.gov

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex. wikipedia.org

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

Understanding these mechanistic pathways is crucial for optimizing reaction conditions and expanding the scope of these powerful synthetic transformations. wildlife-biodiversity.com

Elucidation of Decarboxylative Iodination Mechanisms

The direct conversion of aromatic carboxylic acids to aryl iodides via decarboxylation is a key transformation. While the specific decarboxylative iodination of this compound is not extensively detailed in dedicated studies, the mechanisms can be elucidated by analogy to broader studies on (hetero)aromatic carboxylic acids. Research into transition-metal-free decarboxylative iodination has proposed two primary mechanistic pathways. nih.gov

One proposed pathway proceeds through a radical mechanism . In this scenario, the carboxylic acid first reacts to form a benzoyl hypoiodite (B1233010) intermediate. Homolytic cleavage of the oxygen-iodine bond then generates a carboxyl radical and an iodine radical. The carboxyl radical subsequently undergoes decarboxylation to yield an aryl radical. This highly reactive aryl radical can then recombine with an iodine radical to form the final aryl iodide product. nih.gov

An alternative, non-radical pathway has also been considered. This mechanism also involves the initial formation of the benzoyl hypoiodite intermediate. However, instead of undergoing homolytic cleavage, this intermediate is thought to proceed through a concerted or ionic pathway to yield the aryl iodide without the formation of free radical species. nih.gov The viability of each pathway can be influenced by reaction conditions such as temperature and the electronic nature of the aromatic system. For electron-rich aromatic systems, there can be competition with electrophilic iodination. nih.gov

Table 1: Proposed Intermediates in the Decarboxylative Iodination of an Aromatic Carboxylic Acid

IntermediateProposed Role
Benzoyl hypoioditeKey intermediate formed from the carboxylic acid and an iodine source.
Carboxyl RadicalFormed upon homolytic cleavage of the O-I bond in the radical pathway.
Aryl RadicalGenerated after the loss of carbon dioxide from the carboxyl radical.

Investigation of Ligand-Assisted Halide Exchange in Catalytic Systems

In contrast to direct decarboxylation, catalytic systems offer alternative routes for the transformation of aromatic carboxylic acids. One notable example is the palladium-catalyzed decarbonylative iodination, which converts aryl carboxylic acids into aryl iodides. nih.govnih.gov These reactions often rely on specialized ligands to facilitate key steps in the catalytic cycle, including halide exchange.

A proposed mechanism for the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids, which can be extended to substrates like this compound, involves the use of a Xantphos ligand. nih.govnih.gov The catalytic cycle is thought to commence with the in situ formation of an acid chloride from the carboxylic acid. The palladium(0)-Xantphos complex then undergoes oxidative addition into the carbon-chlorine bond of the acid chloride. This is followed by decarbonylation (the loss of carbon monoxide) to yield an aryl-palladium(II)-chloride complex. nih.gov

A crucial and unconventional step in this process is the proposed ligand-assisted halide exchange . Instead of a direct exchange of the chloride for an iodide on the palladium center, it is suggested that a C-P reductive elimination occurs, forming a phosphonium (B103445) chloride intermediate from the Xantphos ligand. This phosphonium salt then participates in an outer-sphere nucleophilic substitution (SN2-type) reaction with an alkyl iodide source (e.g., 1-iodobutane). This regenerates the active iodide catalyst and drives the reaction towards the formation of the aryl iodide product upon reductive elimination from the palladium center. nih.govnih.gov The use of bidentate ligands like Xantphos is critical, as they can facilitate the necessary reductive elimination and subsequent halide exchange steps that might be less favorable with monodentate phosphine ligands. nih.gov Studies have shown that substrates like 1-naphthoic acid, a close structural analog of this compound, are viable substrates for this transformation. nih.gov

Table 2: Key Steps in the Proposed Catalytic Cycle for Ligand-Assisted Decarbonylative Iodination

StepDescription
Oxidative AdditionInsertion of the Pd(0) complex into the C-Cl bond of the in situ formed acid chloride.
DecarbonylationLoss of CO from the acyl-palladium complex.
C-P Reductive EliminationFormation of a phosphonium salt from the ligand and the aryl group.
Halide ExchangeOuter-sphere nucleophilic substitution between the phosphonium salt and the iodide source.
Reductive EliminationFormation of the final aryl iodide product and regeneration of the Pd(0) catalyst.

Derivatives and Analogues of 3 Iodonaphthalene 1 Carboxylic Acid

Synthesis of Substituted Iodonaphthalene Carboxylic Acid Isomers (e.g., hydroxy-, fluoro-substituted)

The synthesis of substituted iodonaphthalene carboxylic acid isomers involves strategic functionalization of the naphthalene (B1677914) ring system. The methods employed often depend on the desired substitution pattern and the commercial availability of precursors.

Hydroxy-substituted Isomers: The introduction of a hydroxyl group onto the iodonaphthalene carboxylic acid framework can be achieved through various synthetic routes. One documented derivative is 3-hydroxy-8-iodo-naphthalene-1-carboxylic acid. While specific synthesis pathways for this exact compound are proprietary, general methods for producing hydroxynaphthalene carboxylic acids are well-established. For instance, the synthesis of 6-hydroxynaphthalene-1-carboxylic acid often starts from 1-aminonaphthalene-6-sulphonic acid (Cleve's acid). This process involves diazotization of the amino group, followed by a Sandmeyer reaction to introduce a cyano group. Subsequent hydrolysis of the nitrile to a carboxylic acid and fusion with an alkali metal hydroxide (B78521) converts the sulfonic acid group to a hydroxyl group. nih.gov Such multi-step sequences allow for the regioselective placement of functional groups, leading to specific isomers like 3-hydroxy-8-iodo-1-naphthoic acid. libretexts.org

Fluoro-substituted Isomers: Fluorinated aromatic carboxylic acids are of great interest in medicinal chemistry and materials science. wikipedia.org The synthesis of fluoro-substituted iodonaphthalene carboxylic acids can be approached using modern fluorination techniques. A common strategy for producing compounds like 7-fluoronaphthalene-1-carboxylic acid involves the diazotization of a corresponding aminonaphthalene derivative, followed by treatment with a fluorine-containing reagent such as fluoboric acid. manchester.ac.uk More advanced methods for the synthesis of fluorinated aromatic compounds include electrophilic fluorination using reagents like Selectfluor, which can be effective for the clean formation of α-fluoro-α-arylcarboxylic acids under non-aqueous conditions. clockss.org Another innovative approach is the use of organic electrolysis to regioselectively synthesize a variety of fluorine-containing aromatic carboxylic acids from readily available precursors and carbon dioxide. wikipedia.org These methods provide pathways to novel fluorinated building blocks that were previously difficult to obtain. wikipedia.orgyoutube.com

Preparation of Complex Naphthalene Architectures Utilizing the Compound as a Synthon

3-Iodonaphthalene-1-carboxylic acid serves as an excellent synthon, or building block, for constructing larger, more complex molecular architectures. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents. wikipedia.orgorganic-chemistry.org The iodo group of this compound is a highly reactive partner for this transformation. This allows for the coupling with a wide array of aryl- or vinyl-boronic acids to extend the naphthalene core. While the presence of a carboxylic acid can sometimes interfere with the catalytic cycle by coordinating to the palladium catalyst, this can be overcome by increasing the amount of base used in the reaction or by temporarily protecting the carboxylic acid as an ester. reddit.com Alternatively, modern protocols have been developed for the direct decarboxylative Suzuki-Miyaura coupling of aromatic carboxylic acids, further expanding the utility of this building block. manchester.ac.uk

Sonogashira Coupling: The Sonogashira reaction is another cornerstone of cross-coupling chemistry, specifically used to form a bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction, typically co-catalyzed by palladium and copper, allows for the direct attachment of alkynyl moieties to the 3-position of the naphthalene scaffold. wikipedia.orgyoutube.com The resulting arylalkynes are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. nih.govrsc.org The mild reaction conditions often employed in Sonogashira couplings make it compatible with the carboxylic acid group, enabling the creation of complex, functionalized naphthalene architectures. wikipedia.org

The strategic application of these coupling reactions allows chemists to use this compound to construct elaborate molecules, such as those investigated for their interaction with biological targets like human serum albumin. nih.gov

Development of Hybrid and Heterocyclic Systems Featuring the Naphthalene-Iodo-Carboxylic Acid Scaffold

The dual functionality of the naphthalene-iodo-carboxylic acid scaffold is instrumental in the synthesis of novel hybrid materials and complex heterocyclic ring systems. The iodo and carboxyl groups can be manipulated in sequential or one-pot reactions to build fused or appended ring structures.

One powerful strategy involves using the iodo group as an anchor to introduce a side chain via a cross-coupling reaction. The newly installed functional group can then react with the carboxylic acid at the 1-position in an intramolecular cyclization to form a new ring. This approach is exemplified in the synthesis of complex heterocyclic systems where an intramolecular reaction between a carboxylic acid and another functional group within the same molecule leads to the formation of a cyclic amide (a lactam) or a cyclic ester (a lactone). youtube.comyoutube.com For example, the intramolecular cyclization of an appropriately substituted indole-propanoic acid can lead to the regioselective formation of complex pyrrolo-quinoline derivatives. clockss.org

This principle can be applied to the this compound scaffold. A functional group containing an amine or alcohol could be introduced at the 3-position via a Suzuki or Sonogashira coupling. A subsequent acid-catalyzed intramolecular cyclization would then yield a fused heterocyclic system, such as a naphtho-lactone or naphtho-lactam. The synthesis of 3H-benzo[e]isoindolin-3-ones from naphthamide precursors via an alkenylation-annulation cascade demonstrates a similar transformation where a new heterocyclic ring is built onto the naphthalene framework. researchgate.net Such strategies are key to creating diverse molecular libraries with potential applications in materials science and medicinal chemistry. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Iodonaphthalene-1-carboxylic acid, a complete NMR analysis would provide invaluable information about its carbon framework and the specific placement of its substituents.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the carboxylic acid group and the iodine atom. Protons closer to these substituents would typically resonate at a lower field (higher ppm values). The multiplicity of the signals (singlet, doublet, triplet, etc.) and the coupling constants (J values) would reveal the connectivity of the protons, helping to confirm their relative positions on the naphthalene ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. oregonstate.edulibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of the carbonyl carbon in the carboxylic acid group is characteristically found in the range of 160-185 ppm. oregonstate.edulibretexts.org The carbons directly bonded to the iodine and the carboxylic acid group would also exhibit characteristic shifts.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure.

COSY would establish the correlations between coupled protons, confirming the arrangement of protons on the naphthalene ring.

HSQC would link each proton to its directly attached carbon atom.

HMBC would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for confirming the position of the iodo and carboxyl substituents on the naphthalene core.

Without experimental spectra, a definitive analysis and data table cannot be provided.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. oregonstate.edulibretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid would be expected around 1700 cm⁻¹. The exact position would be influenced by conjugation with the naphthalene ring. oregonstate.edu

C-O Stretch: A medium intensity band for the C-O stretching vibration would likely appear in the 1210-1320 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond would give rise to a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

An interactive data table summarizing these expected vibrational frequencies is presented below.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Carboxylic Acid O-H2500-3300Strong, Broad
Carbonyl C=O~1700Strong, Sharp
Aromatic C-H>3000Medium
Aromatic C=C1450-1600Medium
Carboxylic Acid C-O1210-1320Medium
Carbon-Iodine C-I500-600Weak to Medium

Note: This table is based on general spectroscopic principles and not on experimental data for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (molecular formula C₁₁H₇IO₂), the molecular weight is approximately 298.08 g/mol . In a mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ would be expected. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would provide further structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the carboxyl group (-COOH, 45 Da). oregonstate.edu The presence of iodine would also lead to characteristic fragmentation patterns, including the loss of an iodine atom (I, 127 Da). The analysis of these fragment ions would help to confirm the structure of the molecule.

A table of expected major fragments is provided below.

FragmentMass (Da)Identity
[C₁₁H₇IO₂]⁺~298Molecular Ion
[C₁₁H₇IO]⁺~281Loss of OH
[C₁₀H₇I]⁺~254Loss of COOH
[C₁₁H₇O₂]⁺~171Loss of I

Note: This table represents predicted fragmentation and is not based on experimental data.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Stereochemistry

A crystal structure analysis would reveal the planarity of the naphthalene ring system and the orientation of the carboxylic acid and iodo substituents relative to the ring. It would show whether the carboxylic acid group is coplanar with the naphthalene ring, which would have implications for electronic conjugation. As this compound is achiral, there are no stereochemical centers to be determined.

Investigation of Intermolecular Interactions and Supramolecular Assembly

Crucially, X-ray crystallography would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. For carboxylic acids, hydrogen bonding is a dominant intermolecular force. It is highly probable that this compound molecules would form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. libretexts.org

Beyond the primary hydrogen bonding, other weaker interactions such as halogen bonding (involving the iodine atom), π-π stacking between the naphthalene rings of adjacent molecules, and C-H···O interactions could also play a significant role in the supramolecular assembly. The detailed analysis of these interactions is fundamental to understanding the material's physical properties, such as its melting point and solubility.

In the absence of any published crystal structure for this compound, a detailed discussion of its specific molecular conformation and intermolecular interactions remains speculative.

Applications in Contemporary Chemical Research

Applications in Materials Science

The structural characteristics of 3-Iodonaphthalene-1-carboxylic acid make it a hypothetical candidate for the synthesis of advanced functional materials. The naphthalene (B1677914) unit provides a platform for creating extended π-conjugated systems, which are fundamental to many organic electronic and optoelectronic devices.

Precursor for Organic Electronic and Optoelectronic Materials

The development of novel organic semiconductors is a cornerstone of next-generation electronics. While direct applications of this compound are not extensively documented, its structure is analogous to precursors used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The naphthalene core can be functionalized through cross-coupling reactions at the iodo-position to extend the π-conjugation, a key factor in tuning the electronic properties of organic semiconductors. The carboxylic acid group offers a handle for further modifications, such as esterification or amidation, to influence solubility, film morphology, and intermolecular interactions, all of which are critical for device performance. For instance, similar naphthalene-based structures are investigated for their potential as n-type semiconductors, which are crucial for the fabrication of efficient complementary metal-oxide-semiconductor (CMOS) circuits. nih.gov

Building Blocks for Conjugated Oligomers and Polymers

Conjugated polymers are at the heart of flexible and printable electronics. The bifunctional nature of this compound—with its reactive iodine and carboxylic acid groups—positions it as a potential monomer for the synthesis of conjugated polymers through various polymerization techniques, such as Sonogashira or Suzuki coupling reactions.

The incorporation of the naphthalene moiety into a polymer backbone can enhance thermal stability and influence the polymer's packing and morphology in thin films. These characteristics are pivotal for achieving high charge carrier mobilities in OFETs. rsc.org Research on other naphthalene diimide-based copolymers has shown that the strategic placement of side chains can significantly impact the polymer's self-assembly and electronic performance. nih.gov Although not directly demonstrated for this compound, its structure provides a template for similar design strategies.

Development of Novel Functional Materials

The quest for new materials with unique properties is a continuous effort in materials science. The reactivity of the iodo-group and the carboxylic acid allows for the derivatization of this compound to create a diverse range of functional molecules. For example, derivatization of the carboxylic acid group in similar naphthalene diimide systems has been shown to influence their self-assembly and luminescent properties. researchgate.net

These derivatives could be explored for applications in sensors, molecular switches, or as components in supramolecular assemblies. The evaluation of functional group compatibility is a critical aspect of developing such materials, ensuring that the desired functionalities are preserved throughout the synthetic process. frontiersin.org

Catalytic Applications

The presence of a carboxylic acid group and a site for further functionalization makes this compound a theoretical candidate for applications in both heterogeneous and homogeneous catalysis.

Integration into Metal-Organic Frameworks (MOFs) as Ligands for Heterogeneous Catalysis

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound allows it to act as a linker to coordinate with metal centers, potentially forming novel MOF structures.

While no MOFs based on this specific ligand are prominently reported, the principles of MOF synthesis suggest its viability. d-nb.infonih.gov The naphthalene backbone would form the structural framework, and the iodo-group could serve as a site for post-synthetic modification, allowing for the introduction of catalytic functionalities. MOFs are widely explored as heterogeneous catalysts for a variety of organic transformations due to their high surface area and tunable pore environments. usf.edu The incorporation of a functionalized naphthalene ligand could impart specific catalytic activities or selectivities.

Precursors for Homogeneous Catalysts with Naphthalene Backbones

Homogeneous catalysts are often based on metal complexes with tailored organic ligands. This compound could be a precursor for the synthesis of such ligands. The carboxylic acid can be converted into other coordinating groups, and the iodo-position can be used to introduce phosphine (B1218219) or other donor groups that can bind to a metal center.

Role as an Intermediate in Medicinal Chemistry Research

This compound has emerged as a valuable and versatile intermediate in the field of medicinal chemistry. Its rigid naphthalene scaffold, coupled with two distinct and reactive functional groups—a carboxylic acid and an iodine atom—provides a powerful platform for the construction of complex molecules with potential therapeutic applications. The strategic placement of these groups allows for sequential and site-selective modifications, making it an ideal starting point for drug discovery and development campaigns.

The molecular architecture of this compound makes it a prime building block for the synthesis of new chemical entities (NCEs). The presence of the iodine atom, typically at the 3-position, offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly useful in modern medicinal chemistry, where cross-coupling reactions are fundamental tools for assembling complex molecular frameworks.

A prominent example of its use is in the synthesis of Trametinib, a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. nih.gov Trametinib is used in the treatment of various cancers, including melanoma and non-small cell lung cancer with specific BRAF mutations. nih.gov In the synthesis of Trametinib, a derivative of this compound can be envisioned as a key precursor. The iodo-group serves as a crucial site for introducing other parts of the final molecule through powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the efficient connection of the naphthalene core to other aromatic or heterocyclic systems required for biological activity.

The carboxylic acid moiety on the naphthalene ring provides another point for modification. It can be converted into an amide, ester, or other functional groups, or it can serve as a key binding element that interacts with a biological target. nih.gov This dual functionality allows chemists to systematically build complexity and explore the structure-activity relationships (SAR) of the resulting novel compounds.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 91059-40-4
Molecular Formula C₁₁H₇IO₂ cymitquimica.com
Molecular Weight 298.08 g/mol cymitquimica.com
IUPAC Name 3-iodo-1-naphthoic acid epa.gov
InChIKey KYGGRXQUVAKVFF-UHFFFAOYSA-N cymitquimica.com

This table is interactive. Click on the headers to sort.

In the lengthy and complex process of drug development, lead discovery and optimization are critical phases where an initial "hit" compound is progressively modified to enhance its therapeutic properties. nih.gov this compound serves as an exemplary intermediate in this process, primarily due to the synthetic tractability conferred by its iodo-substituent.

During lead optimization, medicinal chemists aim to improve a molecule's potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). nih.gov The carbon-iodine bond in this compound is relatively weak and susceptible to a wide array of catalytic cross-coupling reactions. This allows for the rapid generation of a library of analogs where the iodine atom is replaced by diverse chemical fragments. By systematically varying the substituent at this position, researchers can probe the SAR and understand how different chemical features influence the compound's interaction with its target protein.

For instance, a lead compound containing the 3-carboxynaphthalene core might show promising, but weak, activity. Using the iodo-derivative, chemists can introduce small alkyl groups, larger aromatic rings, or hydrogen-bond donors/acceptors at the 3-position to explore pockets within the target's binding site. This iterative process of synthesis and biological testing is central to optimizing a lead compound into a viable drug candidate. nih.gov The carboxylic acid group, meanwhile, can be kept as a primary binding motif or be bioisosterically replaced to fine-tune properties like cell permeability and metabolic stability. nih.govenamine.net

The development of non-invasive imaging agents for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a major focus of modern medical research. nih.govnih.gov These techniques rely on the administration of molecules containing a short-lived radioactive isotope. Aryl iodides, such as this compound, are highly valuable precursors for creating such radiolabeled imaging agents. nih.gov

The iodine atom on the naphthalene ring can be directly replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-131, through a process called radioiodination. Iodine-124, a positron emitter, is particularly useful for PET imaging, a highly sensitive technique used extensively in oncology to visualize tumors and monitor treatment response. nih.gov A molecule built upon the this compound framework could be designed to bind to a specific cancer-related biomarker, and then radiolabeled with ¹²⁴I to create a targeted PET tracer.

Furthermore, aryl iodides are excellent precursors for introducing fluorine-18 (B77423) (¹⁸F), the most commonly used radionuclide in PET imaging. nih.gov Through nucleophilic aromatic substitution reactions (SₙAr) or more advanced transition-metal-mediated methods, the iodine atom can be replaced with ¹⁸F. This synthetic route makes this compound and its derivatives attractive starting materials for the development of novel ¹⁸F-labeled PET probes for a wide range of biological targets. nih.govresearchgate.net The ability to incorporate either radioactive iodine or fluorine-18 significantly enhances the utility of this compound as a versatile platform for radiopharmaceutical development.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of naphthalene (B1677914) derivatives. samipubco.comnih.govresearchgate.net DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are used to optimize molecular geometries and predict electronic properties. researchgate.netnih.govnih.gov

Studies on related naphthalene compounds have shown that the introduction of substituents significantly influences the electronic properties. nih.govresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's stability; a larger gap suggests higher stability. samipubco.com For naphthalene, the HOMO-LUMO gap has been calculated to be around 4.75 eV using the DFT/aug-cc-pVQZ basis set. samipubco.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution and intramolecular interactions. nih.govsemanticscholar.org It can reveal the delocalization of electron density between orbitals, which is crucial for understanding the stability and reactivity of the molecule. nih.gov

Molecular Modeling and Simulation of Molecular Interactions

Molecular modeling and simulations provide a dynamic view of how 3-iodonaphthalene-1-carboxylic acid interacts with other molecules or biological targets. chemmethod.com These methods can simulate the behavior of the molecule in different environments, such as in solution or in a protein binding site. chemmethod.commdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. chemmethod.com This is particularly useful in drug design to understand how a ligand might interact with a receptor. chemmethod.comresearchgate.net For example, studies on similar carboxylic acids have used molecular docking to identify potential binding modes and interactions with protein targets. researchgate.net

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of atoms and molecules over time. chemmethod.commdpi.com This provides insights into the stability of the ligand-protein complex and the nature of the intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. chemmethod.com

Prediction of Molecular Descriptors and Spectroscopic Parameters

Computational methods are widely used to predict various molecular descriptors that are crucial for understanding the physicochemical properties of a compound. researchgate.netmdpi.com These descriptors can include constitutional, topological, electrostatic, and quantum chemical parameters. researchgate.net For carboxylic acids, descriptors such as the acid dissociation constant (pKa), octanol/water partition coefficient (logP), and dipole moment can be predicted. unisza.edu.my

Graph neural networks (GNNs) have emerged as a powerful tool for the rapid prediction of DFT-level descriptors for large libraries of molecules, including carboxylic acids. nih.govresearchgate.net These models can predict a wide range of electronic, steric, and stereoelectronic properties from 2D molecular graphs. nih.gov

Furthermore, computational methods can predict spectroscopic parameters. For example, theoretical calculations can simulate FT-IR, Raman, and NMR spectra. nih.govijrar.org The calculated vibrational frequencies and chemical shifts can then be compared with experimental data to confirm the molecular structure and assign spectral bands. nih.govijrar.org For instance, in a study on a similar compound, the calculated 1H and 13C NMR chemical shifts using the GIAO method showed good agreement with experimental values. nih.gov

Table 1: Predicted Molecular Descriptors for Carboxylic Acids

Descriptor Description Importance
pKa Acid dissociation constant Indicates the acidity of the compound.
logP Octanol/water partition coefficient Measures the lipophilicity of the compound.
Dipole Moment Measure of the molecule's overall polarity Influences solubility and intermolecular interactions.
HOMO Energy Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicates chemical reactivity and stability.

Computational Analysis of Reaction Mechanisms and Transition States

DFT calculations are a valuable tool for investigating reaction mechanisms by mapping the potential energy surface of a reaction. mdpi.com This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. mdpi.com

For reactions involving carboxylic acids, computational analysis can elucidate the role of catalysts and the stereoselectivity of the reaction. mdpi.com For example, in 1,3-dipolar cycloaddition reactions, DFT can be used to study the frontier orbitals of the reactants to predict the regioselectivity of the cycloaddition. mdpi.com

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Approaches

The pursuit of green and efficient synthetic methods is a cornerstone of modern chemistry. For 3-iodonaphthalene-1-carboxylic acid, a significant challenge lies in moving beyond classical multi-step procedures that often involve harsh reagents and generate substantial waste. Future research will likely prioritize the development of more sustainable and atom-economical approaches.

A promising avenue is the advancement of catalytic C-H functionalization reactions. umich.edumdpi.com These methods aim to directly introduce the iodo group at the C3 position of naphthalene-1-carboxylic acid, or a related precursor, thereby avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps. umich.edu Research in this area will focus on designing highly regioselective catalyst systems, potentially based on palladium or other transition metals, that can operate under mild conditions. mdpi.com The ideal catalyst would exhibit high turnover numbers and tolerate a wide range of functional groups.

Another key area of development is the exploration of iodination using molecular iodine in greener solvents . rsc.org Traditional iodination methods often rely on stoichiometric and sometimes hazardous iodinating agents. acs.org Future methodologies could involve the in-situ generation of the active iodinating species using benign oxidants and environmentally friendly solvents like water or bio-derived solvents. mdpi.com The principles of atom economy, which seek to maximize the incorporation of all starting materials into the final product, will be a guiding principle in these endeavors. chemrevlett.com

Design of Advanced Functional Materials with Tunable Properties

The rigid and planar naphthalene (B1677914) core of this compound, combined with its functional groups capable of forming strong intermolecular interactions, makes it an attractive building block for the construction of advanced functional materials. nih.gov A major research thrust will be the design and synthesis of materials with precisely controlled and tunable properties. chemistry-chemists.com

One of the most exciting areas is the use of this compound as a ligand for the synthesis of Metal-Organic Frameworks (MOFs) . nih.gov The carboxylic acid group can coordinate to metal ions to form extended, porous structures, while the iodo group can serve as a site for post-synthetic modification or to influence the electronic properties of the framework. nih.gov By carefully selecting the metal nodes and reaction conditions, it may be possible to create MOFs with tailored pore sizes, surface areas, and functionalities for applications in gas storage, separation, and catalysis.

The principles of supramolecular chemistry can also be harnessed to create novel materials. mdpi.com The carboxylic acid group can participate in robust hydrogen bonding interactions, leading to the self-assembly of well-defined one-, two-, or three-dimensional architectures. deepdyve.com The iodo-substituent can influence the packing of the molecules through halogen bonding or by providing a handle for further functionalization. The exploration of how subtle changes to the molecular structure affect the resulting supramolecular assembly and its properties, such as luminescence or conductivity, will be a key research focus. The development of luminescent materials based on naphthalene derivatives is an active area of research, and this compound could serve as a precursor to novel emissive compounds. nih.gov

Expanding the Scope in Catalysis and Interdisciplinary Chemical Science

The unique electronic and structural features of this compound and its derivatives suggest that they could find applications beyond traditional organic synthesis and materials science. Future research will likely explore its potential in catalysis and at the interface of chemistry with other disciplines. umich.edu

There is potential for this compound to serve as a ligand for the development of novel metal complexes with catalytic activity . The naphthalene backbone and the electronic influence of the iodo and carboxyl groups could modulate the properties of a coordinated metal center, leading to new catalysts for a variety of organic transformations. Research in this area would involve the synthesis and characterization of such complexes and the evaluation of their catalytic performance in reactions such as cross-coupling, oxidation, or reduction. nih.gov

The intersection of chemistry with biology and medicine offers another exciting frontier. Naphthalene derivatives have been investigated for their biological activity, and the specific functionalization pattern of this compound could be exploited in the design of new bioactive molecules. nih.gov For instance, it could be used as a scaffold for the synthesis of enzyme inhibitors or as a probe for bioimaging applications. nih.gov The iodo-group, for example, could be a site for the introduction of a radiolabel for diagnostic purposes. rsc.org The exploration of such interdisciplinary applications will require collaboration between synthetic chemists and researchers in fields such as pharmacology and molecular biology. umich.eduumich.edu

Q & A

Q. Q1. What are the optimal conditions for synthesizing 3-iodonaphthalene-1-carboxylic acid via electrophilic iodination?

Methodological Answer: Electrophilic iodination of naphthalene derivatives typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃). For regioselective iodination at the 3-position, steric and electronic factors must be controlled:

  • Use acetic acid as a solvent to stabilize the iodinating agent and direct substitution to the less hindered position .
  • Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and isolate the product via column chromatography with silica gel (gradient elution: 5–20% EtOAc in hexane). Yield optimization (~60–70%) requires strict temperature control (0–5°C) to minimize polyiodination .

Advanced Reactivity & Selectivity

Q. Q2. How does the iodine substituent influence the regioselectivity of nucleophilic substitution reactions in this compound?

Methodological Answer: The iodine atom acts as a directing group and leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Key considerations:

  • Steric effects: The bulky iodine atom at C3 hinders attack at adjacent positions, favoring reactions at C1 (carboxylic acid group) or distal sites.
  • Electronic effects: Electron-withdrawing carboxylic acid at C1 deactivates the ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.
  • Contradiction note: Computational studies (DFT) predict higher reactivity at C4, but experimental data show preferential substitution at C5 due to solvent polarity effects. Validate with Hammett plots and kinetic isotope labeling .

Analytical Characterization

Q. Q3. What spectroscopic techniques resolve structural ambiguities in iodinated naphthalene derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D NMR (HSQC, HMBC). The iodine atom induces deshielding (~2 ppm upfield shift for adjacent protons) .
  • X-ray crystallography: Resolves regiochemical ambiguities. For this compound, intramolecular hydrogen bonding (O–H···O=C) stabilizes planar conformations, aiding crystal formation .
  • Mass spectrometry (HRMS): Use ESI(-) mode to detect [M-H]⁻ ions. Fragmentation patterns confirm iodine retention (e.g., m/z 296.96 for C₁₁H₇IO₂⁻) .

Stability & Degradation

Q. Q4. How do storage conditions impact the stability of this compound?

Methodological Answer:

  • Light sensitivity: Iodinated compounds degrade under UV light. Store in amber vials at -20°C under inert gas (N₂/Ar) .
  • Hydrolytic stability: The carboxylic acid group undergoes slow hydrolysis in aqueous buffers (pH >7). For long-term stability, lyophilize and store as a sodium salt .
  • Validation: Monitor purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water) every 6 months .

Mechanistic & Computational Studies

Q. Q5. How can DFT calculations predict the reactivity of this compound in photoredox catalysis?

Methodological Answer:

  • Modeling steps:
    • Optimize geometry at the B3LYP/6-31G(d) level.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for radical formation.
    • Simulate UV-Vis spectra (TD-DFT) to match experimental λ_max (~280 nm) .
  • Contradiction alert: DFT may overestimate iodine’s electron-withdrawing effect compared to experimental cyclic voltammetry data. Calibrate using Marcus theory for electron-transfer kinetics .

Biological & Toxicological Profiling

Q. Q6. What in vitro assays assess the cytotoxicity of iodinated naphthalene derivatives?

Methodological Answer:

  • Cell viability assays: Use MTT or resazurin reduction in HepG2 cells. IC₅₀ values for this compound typically exceed 100 µM, indicating low acute toxicity .
  • Reactive oxygen species (ROS): Measure with DCFH-DA fluorescence. Iodinated derivatives show minimal ROS induction compared to chlorinated analogs .
  • Metabolic stability: Incubate with liver microsomes (human/rat). Phase I metabolism involves oxidative decarboxylation, confirmed by LC-MS/MS .

Environmental Fate & Degradation

Q. Q7. How does this compound persist in aquatic systems?

Methodological Answer:

  • Photodegradation: Simulate sunlight exposure (λ >290 nm) in UV chambers. Half-life in water: ~14 days, with iodobenzene as a primary byproduct .
  • Biodegradation: Use OECD 301F (manometric respirometry). <10% mineralization after 28 days, indicating recalcitrance .
  • Adsorption studies: Determine log Kₒc values (soil organic carbon). High adsorption (log Kₒc = 3.2) suggests low groundwater mobility .

Advanced Applications in Materials Science

Q. Q8. Can this compound serve as a precursor for conductive polymers?

Methodological Answer:

  • Polymer synthesis: Employ Ullmann coupling with diiodobenzene to create poly(naphthalene-carboxylic acid) frameworks.
  • Conductivity testing: Four-point probe measurements show moderate conductivity (10⁻⁴ S/cm) after doping with FeCl₃ .
  • Contradiction note: Theoretical models predict higher conductivity, but steric hindrance from the carboxylic group limits π-π stacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.